molecular formula C11H8ClF3N2O B2647168 5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 923753-68-8

5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2647168
CAS RN: 923753-68-8
M. Wt: 276.64
InChI Key: GORFQJZNXKXWST-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (abbreviated as CTO) is a heterocyclic compound belonging to the family of oxadiazoles. It is a colorless solid that is used in the synthesis of various pharmaceuticals and agrochemicals. CTO is a versatile compound that has a wide range of applications in the field of organic synthesis. It is used in the synthesis of a variety of compounds, including heterocycles, polymers-based organic materials, and pharmaceuticals. In addition, CTO has been used in the synthesis of several agrochemicals and in the production of polymeric materials.

Scientific Research Applications

Anticancer Activity

Researchers have identified derivatives of 1,2,4-oxadiazole as potential anticancer agents. Specifically, compounds with modifications at the 3-aryl and 5-aryl positions on the 1,2,4-oxadiazole core have been found to induce apoptosis in cancer cells. For example, certain derivatives have shown activity against breast and colorectal cancer cell lines, leading to cell cycle arrest and apoptosis. The molecular target of these compounds has been identified as TIP47, an insulin-like growth factor II (IGF II) receptor-binding protein (Zhang et al., 2005).

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have also demonstrated significant antimicrobial properties. Synthesis and evaluation of these compounds have shown that they possess antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The structure-activity relationships of these derivatives reveal the importance of substitutions on the oxadiazole ring for antimicrobial efficacy (Rai et al., 2010).

Material Science Applications

1,2,4-Oxadiazole derivatives are also notable for their applications in material science, particularly due to their luminescent properties. Compounds containing the 1,3,4-oxadiazole fluorophore have been synthesized and shown to exhibit strong blue fluorescence and good photoluminescence quantum yields. These properties make them suitable for applications in optoelectronic devices and as fluorescent materials (Han et al., 2010).

Fluoride Ion Sensing

Novel polyphenylenes containing oxadiazole moieties have been developed as fluorescent chemosensors for fluoride ions. These polymers display high sensitivity and selectivity towards fluoride ions, showcasing their potential as materials for environmental monitoring and chemical sensing (Zhou et al., 2005).

properties

IUPAC Name

5-(1-chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O/c1-6(12)10-16-9(17-18-10)7-3-2-4-8(5-7)11(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORFQJZNXKXWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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